molecular formula C16H10N2O4 B2626306 (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 123990-32-9

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B2626306
CAS No.: 123990-32-9
M. Wt: 294.266
InChI Key: DLKLBYNRYHZMMX-GXDHUFHOSA-N
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Description

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes both an oxazole ring and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Cycloaddition: The oxazole ring can undergo cycloaddition reactions with dienophiles or dipolarophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

    Cycloaddition: Dienophiles like maleic anhydride or dipolarophiles like azides under thermal or photochemical conditions.

Major Products Formed

    Reduction: 4-(3-aminobenzylidene)-2-phenyloxazol-5(4H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: Cycloadducts with the oxazole ring fused to the added moiety.

Scientific Research Applications

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential antiviral and anticancer properties. It can act as a scaffold for the development of new therapeutic agents.

    Materials Science: The unique electronic properties of the oxazole ring make this compound a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular processes due to its fluorescent properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-nitrobenzylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

    (E)-4-(3-nitrobenzylidene)-2-phenylimidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

    (E)-4-(3-nitrobenzylidene)-2-phenylpyrazol-5(4H)-one: Features a pyrazole ring instead of an oxazole ring.

Uniqueness

(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its oxazole ring and nitrobenzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities and material properties.

Properties

IUPAC Name

(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKLBYNRYHZMMX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15601-45-3
Record name 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
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